molecular formula C13H11N3O2S2 B12949258 Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-

Cat. No.: B12949258
M. Wt: 305.4 g/mol
InChI Key: JBEVDMONERNHFW-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- is a heterocyclic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound has shown promise as an antimicrobial and anticancer agent, with ongoing research exploring its efficacy and safety in various disease models.

    Industry: Its unique chemical properties make it valuable in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death. The compound’s ability to target specific enzymes and pathways makes it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit cytochrome bd oxidase, for example, highlights its potential as a targeted antimicrobial agent.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(6-ethoxypyridin-3-yl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O2S2/c1-2-18-10-4-3-8(7-14-10)16-12(17)11-9(5-6-20-11)15-13(16)19/h3-7H,2H2,1H3,(H,15,19)

InChI Key

JBEVDMONERNHFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

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